molecular formula C8H9NO B3318386 2-Amino-6-methylbenzaldehyde CAS No. 99646-81-8

2-Amino-6-methylbenzaldehyde

Cat. No.: B3318386
CAS No.: 99646-81-8
M. Wt: 135.16 g/mol
InChI Key: FETAMGUXMBZISE-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound is characterized by the presence of an amino group (-NH2) and an aldehyde group (-CHO) attached to a benzene ring, which is substituted with a methyl group at the 6th position.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of 2-methyl-6-nitrobenzaldehyde. The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C).

  • Direct Amination: Another approach is the direct amination of 2-methylbenzaldehyde using ammonia in the presence of a suitable catalyst under high pressure and temperature conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for maximum yield and purity. The choice of catalyst and reducing agent is crucial to ensure the efficiency and cost-effectiveness of the process.

Types of Reactions:

  • Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: LiAlH4, hydrogen gas (H2) with a catalyst like Pd/C.

  • Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

  • Oxidation: 2-Amino-6-methylbenzoic acid.

  • Reduction: 2-Amino-6-methylbenzylamine.

  • Substitution: Nitro-2-amino-6-methylbenzaldehyde, Bromo-2-amino-6-methylbenzaldehyde, and Sulfonic-2-amino-6-methylbenzaldehyde.

Scientific Research Applications

2-Amino-6-methylbenzaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the design of bioactive molecules and probes for biological assays. In medicine, it is utilized in the development of drugs targeting various diseases. In industry, it is used in the production of pigments, flavors, and fragrances.

Mechanism of Action

2-Amino-6-methylbenzaldehyde is structurally similar to other benzaldehydes and aminobenzaldehydes, such as 2-amino-3-methylbenzaldehyde and 2-amino-4-methylbenzaldehyde. its unique combination of an amino group and a methyl group at specific positions on the benzene ring gives it distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 2-Amino-3-methylbenzaldehyde

  • 2-Amino-4-methylbenzaldehyde

  • 2-Amino-5-methylbenzaldehyde

  • 2-Amino-3-chlorobenzaldehyde

  • 2-Amino-4-chlorobenzaldehyde

Properties

IUPAC Name

2-amino-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETAMGUXMBZISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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